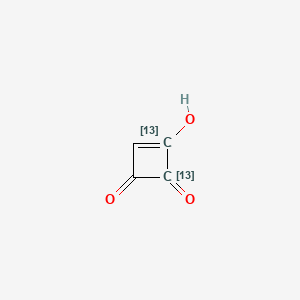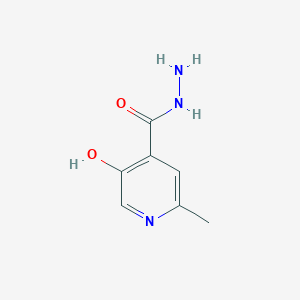
Acetylpyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetylpyran-2-one is a heterocyclic compound that belongs to the pyran family. It is characterized by a six-membered ring containing one oxygen atom and a ketone group at the second position. This compound is known for its diverse chemical reactivity and is used as a building block in various synthetic and medicinal chemistry applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acetylpyran-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate alkanones with N,N-dimethylformamide dimethyl acetal (DMFDMA) and hippuric acid in the presence of a large excess of acetic anhydride . Another method includes the use of metal-free and transition metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using efficient catalytic processes. These methods focus on maximizing yield and minimizing reaction times and costs. The use of green chemistry principles, such as employing reusable catalysts and environmentally friendly solvents, is also gaining traction in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Acetylpyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives of this compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to optimize yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Acetylpyran-2-one has a broad spectrum of applications in scientific research:
Mecanismo De Acción
The mechanism by which acetylpyran-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its biological activities are often attributed to its ability to interact with cellular enzymes and receptors, leading to modulation of signaling pathways and cellular responses . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to acetylpyran-2-one include:
2-Acetyl-1-pyrroline: Known for its aroma and flavor properties.
6-Acetyl-2,3,4,5-tetrahydropyridine: Another compound with similar structural features and aroma characteristics.
Uniqueness
This compound is unique due to its versatile reactivity and wide range of applications in various fields. Its ability to undergo diverse chemical reactions and form numerous derivatives makes it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C7H6O3 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
3-acetylpyran-2-one |
InChI |
InChI=1S/C7H6O3/c1-5(8)6-3-2-4-10-7(6)9/h2-4H,1H3 |
Clave InChI |
GHDWIOYZXHAFKH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=COC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



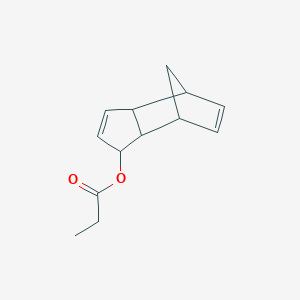

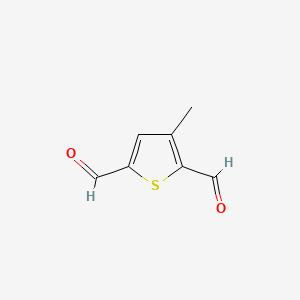

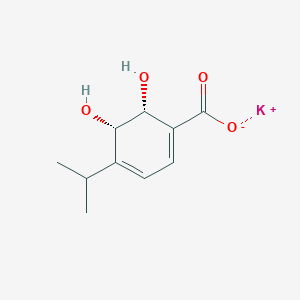
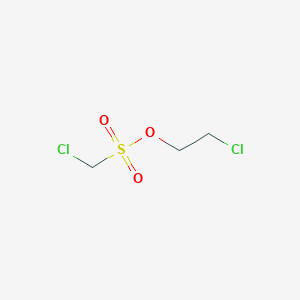
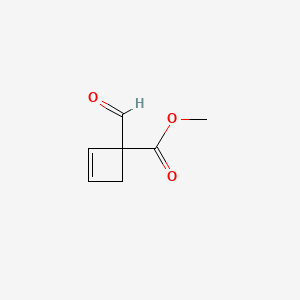
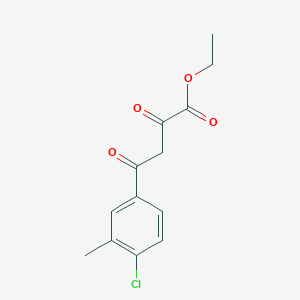
![(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13835469.png)
![5,5a,7,8-Tetrahydro-4H-[1,2,3]oxadiazolo[4,5-e]indole-6,8a-diol 2-oxide](/img/structure/B13835488.png)

